

5-Hydroxyindole-3-acetic acid-d6 certificate of analysis

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Compound of Interest

Compound Name: 5-Hydroxyindole-3-acetic acid-d6

Cat. No.: B15598948

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Technical Guide: 5-Hydroxyindole-3-acetic acidd6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Hydroxyindole-3-acetic acid-d6** (5-HIAA-d6), a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of 5-Hydroxyindole-3-acetic acid (5-HIAA). 5-HIAA is the primary metabolite of serotonin and a critical biomarker for diagnosing and monitoring neuroendocrine tumors.[1][2] [3]

Core Compound Specifications

5-Hydroxyindole-3-acetic acid-d6 is a certified reference material designed for use in mass spectrometry-based applications, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[4] Its primary function is to serve as an internal standard, correcting for variations in sample preparation and instrument response, thereby ensuring the accuracy and precision of 5-HIAA quantification.

Quantitative Data

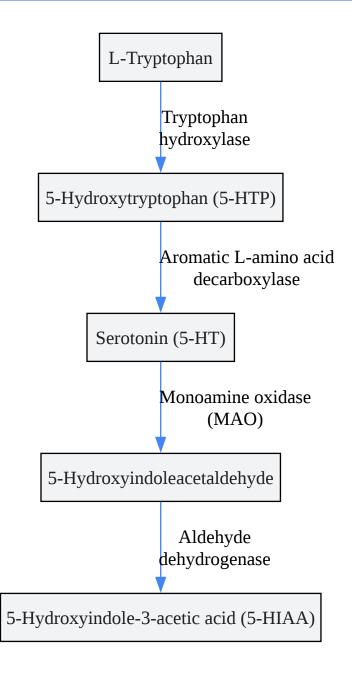


Parameter	Specification	Source
Formal Name	2-(5-hydroxy-1H-indol-3-yl- 2,4,6,7-d ₄)acetic-2,2-d ₂ acid	[5]
CAS Number	2748469-82-9	[5]
Molecular Formula	C10H3D6NO3	[5][6]
Molecular Weight	197.22 g/mol	[5][7]
Purity	≥99% deuterated forms (d1-d6)	[5][8]
Standard Concentration	100 μg/mL in Methanol	[6][7]
Storage Temperature	-70°C	[6]
Stability	≥ 4 years	[5]

Serotonin Metabolism to 5-HIAA

Serotonin, a key neurotransmitter, is primarily metabolized in the liver to 5-HIAA, which is then excreted in the urine.[1][9] This metabolic pathway is a critical area of study in neuroscience and oncology. The quantification of 5-HIAA is a key diagnostic tool for conditions with excess serotonin production, such as carcinoid tumors.[1][3][10]





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Caption: Metabolic pathway of Serotonin to 5-HIAA.

Experimental Protocols

The use of 5-HIAA-d6 as an internal standard is central to the accurate quantification of endogenous 5-HIAA levels in biological matrices, most commonly urine. Below is a generalized experimental protocol based on common LC-MS/MS methods.

Sample Preparation: Dilute-and-Shoot Method



A "dilute-and-shoot" method is often employed for its simplicity and high-throughput capabilities.[10]

- Sample Collection: Collect a 24-hour urine specimen.
- Internal Standard Spiking: To a 100 μ L aliquot of urine, add a known concentration of 5-HIAA-d6 internal standard solution.
- Dilution: Dilute the mixture with a suitable solvent, often the initial mobile phase of the LC method (e.g., 95:5 water:methanol with 0.1% formic acid). A common dilution factor is 1:10.
 [3]
- Vortexing and Centrifugation: Vortex the sample to ensure homogeneity and centrifuge to pellet any particulates.
- Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

- · Chromatographic Separation:
 - Column: A reversed-phase C18 column is typically used.
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Methanol with 0.1% formic acid.
 - Gradient: A gradient elution is employed to separate 5-HIAA from other matrix components.
 - Flow Rate: A typical flow rate is 0.4-0.6 mL/min.
 - Injection Volume: 5-10 μL.
- Mass Spectrometry Detection:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3][10]



- Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
- MRM Transitions:
 - 5-HIAA (Analyte): 192.1 > 146.1 (quantifier) and 192.1 > 118.1 (qualifier).[10]
 - 5-HIAA-d6 (Internal Standard): The specific transition will depend on the deuteration pattern. For a d5 labeled standard, a common transition is 197.1 > 151.1. The transitions for 5-HIAA-d6 would be adjusted accordingly based on its molecular weight of 197.22.

Data Analysis

- Quantification: The concentration of 5-HIAA in the sample is determined by calculating the peak area ratio of the analyte to the internal standard.
- Calibration Curve: A calibration curve is generated using known concentrations of nonlabeled 5-HIAA and a fixed concentration of the 5-HIAA-d6 internal standard.
- Quality Control: Quality control samples at low, medium, and high concentrations are run
 alongside unknown samples to ensure the accuracy and precision of the assay.

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of 5-HIAA in a clinical or research laboratory setting.



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Caption: Workflow for 5-HIAA quantification using LC-MS/MS.



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